4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyethylpiperazine with 4-methylpyridine-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile at elevated temperatures (50-60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the piperazine ring.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde: Similar structure but lacks the methylpyridinyl group.
Metronidazole derivatives containing piperazine rings: These compounds share the piperazine ring but have different substituents and applications.
Uniqueness
4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the presence of both the hydroxyethyl and methylpyridinyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[5-(2-hydroxyethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O2/c1-11-8-13(14-9-12(11)2-7-17)16-5-3-15(10-18)4-6-16/h8-10,17H,2-7H2,1H3 |
InChI Key |
JPKCWPTXBWCEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CCO)N2CCN(CC2)C=O |
Origin of Product |
United States |
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